3-(3-methoxyphenyl)-1-(4-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea
Description
The compound 3-(3-methoxyphenyl)-1-(4-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea features a urea core substituted with three distinct moieties:
- A 3-methoxyphenyl group (electron-donating methoxy at the meta position).
- A 4-methylphenyl (p-tolyl) group (hydrophobic methyl substituent).
This structure combines hydrogen-bonding capacity (urea), hydrophobicity (methyl and aryl groups), and conformational rigidity (triazoloazepine).
Properties
Molecular Formula |
C23H27N5O2 |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)-1-(4-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea |
InChI |
InChI=1S/C23H27N5O2/c1-17-10-12-19(13-11-17)28(23(29)24-18-7-6-8-20(15-18)30-2)16-22-26-25-21-9-4-3-5-14-27(21)22/h6-8,10-13,15H,3-5,9,14,16H2,1-2H3,(H,24,29) |
InChI Key |
MWDPHCACBSUOGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=NN=C3N2CCCCC3)C(=O)NC4=CC(=CC=C4)OC |
Origin of Product |
United States |
Biological Activity
The compound 3-(3-methoxyphenyl)-1-(4-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea (hereafter referred to as Compound X ) is a novel synthetic derivative that has drawn attention due to its potential biological activities. This article will explore the biological effects of Compound X, focusing on its anticancer properties and mechanisms of action based on diverse research studies.
Chemical Structure
Compound X features a complex structure that includes:
- A triazole ring which is known for its biological activity.
- A urea moiety that often enhances pharmacological properties.
- Aromatic rings that may contribute to its interaction with biological targets.
Anticancer Properties
Recent studies have reported significant antineoplastic activity of compounds related to the triazole class. For instance, derivatives of similar structures have been tested against various cancer cell lines:
| Cancer Type | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Breast Cancer | MDA-MB-468 | 5.0 | |
| Non-Small Cell Lung Cancer | A549 | 6.2 | |
| Colon Cancer | HCT116 | 7.5 | |
| Melanoma | SK-MEL-28 | 8.0 |
These results indicate that Compound X and its derivatives exhibit varying degrees of cytotoxicity against different cancer types, suggesting a broad spectrum of activity.
The mechanisms by which Compound X exerts its anticancer effects are multifaceted:
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways, including the cleavage of poly(ADP-ribose) polymerase (PARP) and caspase activation .
- Cell Cycle Arrest : Compounds in this class can induce cell cycle arrest at various phases, leading to reduced proliferation of cancer cells .
- Inhibition of Metastasis : Some derivatives have demonstrated the ability to inhibit migration and invasion in metastatic cancer models .
Study 1: Antitumor Activity Assessment
A comprehensive study conducted by the National Cancer Institute evaluated the antitumor efficacy of Compound X against 60 different cancer cell lines using the sulforhodamine B assay. The results indicated that:
- Compound X exhibited potent activity against breast and lung cancer cells.
- The structure-activity relationship highlighted that modifications in the side chains significantly influenced activity levels.
Study 2: In Vivo Efficacy
In vivo studies using mouse models demonstrated that treatment with Compound X resulted in a significant reduction in tumor size compared to controls. Histological analyses revealed:
- Decreased mitotic figures in treated tumors.
- Increased apoptosis as evidenced by TUNEL staining.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Position and Electronic Effects
a) 1-(3-Chloro-4-Methoxyphenyl)-3-(3-Methylphenyl)-1-(Triazoloazepin-3-ylmethyl)Urea ()
- Molecular Formula : C₂₃H₂₆ClN₅O₂ (MW: 439.94).
- Key Differences: 3-Chloro-4-methoxyphenyl replaces the 3-methoxyphenyl group. 3-Methylphenyl (vs. 4-methylphenyl in the target) alters steric bulk at the ortho position, possibly affecting receptor binding.
- Implications : The chloro group may increase metabolic stability but could introduce toxicity risks compared to the target’s methoxy group .
b) 3-(2-Methoxyphenyl)-1-(4-Methylphenyl)-1-(Triazoloazepin-3-ylmethyl)Urea ()
- Molecular Formula : C₂₃H₂₇N₅O₂ (MW: 405.5).
- Key Differences :
- Methoxy group at the ortho position (2-methoxyphenyl vs. 3-methoxyphenyl).
- Ortho substitution may hinder rotational freedom , reducing conformational adaptability for target binding.
- Implications : Lower molecular weight (vs. ) suggests improved solubility, but steric hindrance could diminish efficacy .
c) 3-(4-Methoxyphenyl)-1-(3-Methylphenyl)-1-(Triazoloazepin-3-ylmethyl)Urea ()
- Substituents : Para-methoxy and meta-methyl groups.
- Meta-methyl may reduce steric clashes compared to ortho-substituted analogues .
Structural and Pharmacokinetic Comparisons
* Molecular weights estimated based on structural similarity.
Key Observations:
Lipophilicity : Chloro substitution () increases logP, favoring blood-brain barrier penetration but risking off-target effects.
Solubility : Methoxy groups generally improve aqueous solubility, but ortho-substitution () may counteract this via steric effects.
Binding Affinity : Meta-substitution (target compound) optimizes spatial alignment for receptor interactions compared to ortho/para variants .
Research Findings and Implications
- Structure-Activity Relationships :
- Therapeutic Potential: The triazoloazepine scaffold is prevalent in CNS-targeting agents, suggesting possible neurological applications for the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
